1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Brand Name:
Vulcanchem
CAS No.:
16659-88-4
VCID:
VC21071235
InChI:
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
SMILES:
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br
Molecular Formula:
C16H18BrNO4
Molecular Weight:
368.22 g/mol
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
CAS No.: 16659-88-4
Cat. No.: VC21071235
Molecular Formula: C16H18BrNO4
Molecular Weight: 368.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16659-88-4 |
|---|---|
| Molecular Formula | C16H18BrNO4 |
| Molecular Weight | 368.22 g/mol |
| IUPAC Name | 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;bromide |
| Standard InChI | InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H |
| Standard InChI Key | WAADYLVPNMRUKN-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br |
| Canonical SMILES | C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator